![molecular formula C12H17ClN2O B1524153 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride CAS No. 1311316-46-7](/img/structure/B1524153.png)
4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of various pharmaceutical agents. Its structure, featuring both an amino group and a butanone moiety, makes it a versatile precursor in the construction of complex molecules. It could be used to develop novel therapeutic agents, particularly in the realm of neuroactive drugs due to the presence of the isoindoline structure, which is a common feature in compounds that interact with the central nervous system .
Biotechnology
Biotechnological applications may include the use of this compound in the design of small-molecule probes or tags for monitoring biological processes. The compound’s reactivity could allow it to conjugate with biomolecules, aiding in the visualization or isolation of specific proteins or nucleic acids within a complex biological system .
Industrial Chemistry
In the industrial sector, this compound’s chemical properties could be harnessed for the development of new materials, such as polymers with specific functionalities. Its ability to act as a monomer or cross-linking agent could lead to materials with unique mechanical or chemical properties suitable for specialized applications .
Environmental Science
Environmental scientists might explore the use of this compound in the detoxification of pollutants. Its reactive groups could potentially engage in chemical reactions that neutralize harmful substances or transform them into less hazardous forms. Additionally, it could serve as a reagent in analytical methods for the detection of environmental contaminants .
Analytical Chemistry
In analytical chemistry, 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride could be employed as a standard or reagent in chromatographic techniques or mass spectrometry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a component in the synthesis of more complex analytical reagents .
Material Science
Material scientists may investigate the compound’s potential as a precursor for advanced functional materials. Its incorporation into composites or coatings could impart desirable properties like increased durability, conductivity, or responsiveness to external stimuli, paving the way for innovative applications in electronics, construction, or nanotechnology .
Safety and Hazards
properties
IUPAC Name |
4-amino-1-(1,3-dihydroisoindol-2-yl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-7-3-6-12(15)14-8-10-4-1-2-5-11(10)9-14;/h1-2,4-5H,3,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKSUNUHERZYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride | |
CAS RN |
1311316-46-7 | |
Record name | 1-Butanone, 4-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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